molecular formula C18H15ClF2N4O B6050005 1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide

1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide

Cat. No.: B6050005
M. Wt: 376.8 g/mol
InChI Key: XNIWZVWAULTTML-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups in the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N4O/c19-16-9-15(21)5-4-13(16)10-25-11-17(23-24-25)18(26)22-7-6-12-2-1-3-14(20)8-12/h1-5,8-9,11H,6-7,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIWZVWAULTTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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